Product packaging for Validamycin C(Cat. No.:CAS No. 12650-70-3)

Validamycin C

Cat. No.: B1194836
CAS No.: 12650-70-3
M. Wt: 659.6 g/mol
InChI Key: IUZLKGXGTJOZDV-UHFFFAOYSA-N
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Description

Validamycin C is a component of the validamycin complex, a group of antifungal compounds originally isolated from the soil bacterium Streptomyces hygroscopicus . This complex is renowned for its activity against diseases caused by Rhizoctonia solani and other basidiomycetes fungi, such as sheath blight in rice and black scurf on potatoes . While the most extensively studied and widely used member of this group is Validamycin A, this compound offers unique value for specific research applications . The primary mode of action for validamycins involves the inhibition of trehalase, a key enzyme that hydrolyzes the disaccharide trehalose into glucose, thereby disrupting energy reserves in fungi and pests . Compared to Validamycin A, this compound exhibits significantly lower antifungal activity in standard bioassays, making it an invaluable tool for investigating the structure-activity relationships (SAR) within this antibiotic family . Research indicates that structural variations, such as the specific glycosylation patterns in the validoxylamine A core, profoundly impact biological potency . As a research chemical, this compound is crucial for studies focused on the biosynthesis of aminocyclitol antibiotics and for use as a reference standard in analytical chemistry. It is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H45NO18 B1194836 Validamycin C CAS No. 12650-70-3

Properties

IUPAC Name

2-[[3-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]amino]-4,5,6-trihydroxycyclohexen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO18/c28-3-7-1-9(15(33)21(39)24(7)45-26-23(41)20(38)17(35)12(5-30)44-26)27-10-2-8(13(31)18(36)14(10)32)6-42-25-22(40)19(37)16(34)11(4-29)43-25/h2,7,9-41H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZLKGXGTJOZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925570
Record name (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12650-70-3
Record name Validamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Genetic Determinants of Validamycin Production

Identification and Functional Characterization of the Validamycin Biosynthetic Gene Cluster

The gene cluster responsible for validamycin biosynthesis has been identified in Streptomyces hygroscopicus subsp. jinggangensis 5008 nih.govnih.govasm.org. This identification was facilitated by using acbC, a gene from the acarbose (B1664774) biosynthetic gene cluster of Actinoplanes sp. strain SE50/110, as a heterologous probe nih.govnih.govasm.org. The success of this approach is attributed to the shared valienamine (B15573) moiety in both validamycin and acarbose, which originates from a common initial cyclization step involving D-sedoheptulose 7-phosphate nih.gov.

A detailed 45 kb DNA sequencing analysis of the S. hygroscopicus 5008 chromosome revealed a complex gene cluster comprising 16 structural genes, 2 regulatory genes, and 5 genes associated with transport, transposition/integration, or tellurium resistance, with an additional 4 genes of unknown identity core.ac.uknih.govnih.govgoogle.com. Deletion of a 30-kb DNA fragment from this cluster resulted in the complete loss of validamycin production, unequivocally confirming its direct involvement in the biosynthesis of this antibiotic nih.gov. Further studies involving heterologous expression in Streptomyces lividans 1326 demonstrated that a reassembled cluster of eight genes could support validamycin A synthesis core.ac.uknih.govnih.gov.

Key genes within this cluster, such as valA, valB, and valC, are organized as an operon nih.gov. The valA gene, encoding a putative cyclase, has significant sequence homology to AcbC from the acarbose cluster core.ac.uknih.gov. Genetic evidence, including DNA replacement in valA leading to abolished validamycin biosynthesis, confirmed its essential role nih.gov. The deduced amino acid sequence of ValB shows identity with GlgC, a glucose-1-phosphate adenylyltransferase core.ac.uk. ValC exhibits homology to AcbM, a 2-epi-5-epi-valiolone (B1265091) 7-kinase from the acarbose pathway core.ac.uk.

Enzymatic Pathways and Intermediates in Validamycin Biosynthesis

The biosynthesis of validamycin involves a series of enzymatic reactions that transform D-sedoheptulose 7-phosphate into the complex pseudotrisaccharide structure.

The biosynthetic pathway for validamycin initiates with the cyclization of D-sedoheptulose 7-phosphate, a C7 sugar phosphate (B84403) derived from the pentose (B10789219) phosphate pathway nih.govnih.govresearchgate.netcolab.ws. This crucial initial step is catalyzed by a dehydroquinate synthase-like protein, ValA (an AcbC homolog), leading to the formation of 2-epi-5-epi-valiolone core.ac.uknih.govnih.govnih.govvulcanchem.com. In vitro characterization of ValA, heterologously overexpressed in E. coli, confirmed its specific role in this cyclization nih.gov.

Phosphorylation steps are integral to the progression of the validamycin biosynthetic pathway. The valC gene, identified within the validamycin A biosynthetic gene cluster, encodes an enzyme homologous to AcbM, the 2-epi-5-epi-valiolone kinase from the acarbose pathway nih.govnih.gov. Inactivation of valC in S. hygroscopicus 5008 resulted in mutants unable to produce validamycin A, and complementation with a plasmid carrying valC restored production, highlighting its critical function nih.govnih.gov.

However, in vitro characterization of ValC revealed it to be a novel type of C7-cyclitol kinase that phosphorylates valienone (B1250258) and validone (B1261251) to their 7-phosphate derivatives, but not 2-epi-5-epi-valiolone, 5-epi-valiolone (B1265255), or glucose nih.govnih.gov. This suggests the existence of distinct phosphorylation events in the validamycin pathway compared to the acarbose pathway, despite their shared valienamine moiety nih.gov.

Glycosylation is a final crucial step in validamycin biosynthesis, involving the attachment of sugar moieties. The valG gene encodes a glycosyltransferase (GT) responsible for the glucosylation of validoxylamine A to form validamycin A core.ac.uknih.govnih.govacs.orgacs.orgnih.govnih.gov. Inactivation of valG in S. hygroscopicus 5008 abolished the final glucose attachment, leading to the accumulation of the precursor validoxylamine A core.ac.uknih.govnih.govacs.org. Complementation with valG restored normal validamycin A production, and in vitro enzymatic assays further confirmed ValG's role in this glycosylation core.ac.uknih.govacs.org.

ValG primarily utilizes UDP-glucose as its natural sugar donor acs.orgacs.orgnih.govresearchgate.net. Interestingly, ValG can also efficiently use UDP-galactose as a sugar donor in vitro, resulting in the production of an unnatural analogue, 4′′-epi-validamycin A acs.orgacs.orgnih.govnih.govresearchgate.net. ValG belongs to the GT-A family of glycosyltransferases, which are typically single-domain proteins, and it is notable for its role in secondary metabolism acs.orgnih.govresearchgate.net.

The biosynthesis of validamycin A involves a series of discrete ketocyclitol intermediates, including 5-epi-valiolone, valienone, and validone nih.govnih.govnih.gov. The initial cyclization product, 2-epi-5-epi-valiolone, is specifically incorporated into validamycin A and labels both cyclitol moieties nih.gov. This intermediate is then epimerized to 5-epi-valiolone, followed by dehydration to valienone vulcanchem.comnih.gov. Reduction of valienone yields validone, which is also incorporated into validamycin A, specifically labeling the reduced cyclitol moiety nih.gov.

The formation of the pseudodisaccharide unit, validoxylamine A, is proposed to involve the condensation of validamine (B1683471) (formed by amination of validone) and valienone to form a Schiff base, which is then reduced nih.gov. A trehalose (B1683222) 6-phosphate synthase-like protein, ValL (also known as VldE), has been identified as a "pseudoglycosyltransferase" that catalyzes a non-glycosidic C-N bond formation, specifically a condensation between GDP-valienol and validamine 7-phosphate to yield validoxylamine A 7′-phosphate acs.orgkegg.jpplos.org. A phosphatase then dephosphorylates validoxylamine A 7′-phosphate to validoxylamine A acs.org. The final step involves the transfer of a D-glucose unit to the 4′-position of validoxylamine A, catalyzed by ValG, to complete validamycin A biosynthesis nih.gov.

The structural diversity among validamycin congeners, such as Validamycin C and Validamycin H, is primarily attributed to variations in their glycosylation patterns and the configurations of specific functional groups, resulting from different enzymatic modifications of common biosynthetic intermediates vulcanchem.com.

Glycosylation Steps and Glycosyltransferase Enzymes (e.g., ValG)

Regulatory Mechanisms Governing Validamycin Biosynthesis

The production of validamycin is subject to complex regulatory mechanisms, including thermo-regulation and the involvement of γ-butyrolactone (GBL) receptor genes.

Streptomyces hygroscopicus 5008 achieves a high yield of validamycin when cultured at 37°C, an unusual example of positive thermo-regulation for antibiotic production, as normal Streptomyces growth and sporulation typically occur at 30°C nih.govnih.govjst.go.jp. Transcriptomic analysis has shown that the expression of 7.5% of coding sequences, including validamycin biosynthetic genes, is increased at 37°C nih.govnih.gov. This thermo-regulation involves the transcriptional upregulation of a glutamate (B1630785) dehydrogenase, which supplies glutamate as a nitrogen source for validamycin biosynthesis nih.govnih.gov. Furthermore, a SARP-family regulatory gene, whose transcription is enhanced at 37°C, has been identified and confirmed to be positively involved in the thermo-regulation of validamycin production nih.govnih.gov.

γ-Butyrolactones (GBLs) are quorum-sensing molecules in Streptomyces that regulate secondary metabolism and morphological differentiation nih.govresearchgate.netresearcher.lifenih.gov. In Streptomyces hygroscopicus 5008, paired homologs of the GBL biosynthesis gene afsA and the GBL receptor gene arpA are located at different genomic positions nih.govresearchgate.net. Inactivation of afsA homologs significantly decreased validamycin biosynthesis nih.govresearchgate.net. Conversely, deletion of arpA homologs (specifically shbR1 and shbR3) increased validamycin production nih.govresearchgate.net. Double deletion of shbR1 and shbR3 led to even higher transcriptional levels of adpA-H (an S. hygroscopicus ortholog of a global regulatory gene) and validamycin biosynthetic genes, resulting in a 55% increase in validamycin production nih.govresearchgate.net. This engineering strategy, involving tandem deletion of GBL receptor genes, enhanced validamycin production and productivity to record levels nih.govresearchgate.net.

Comparative Analysis of Biosynthetic Pathways with Related Aminocyclitol Antibiotics (e.g., Acarbose)

Validamycin A and Acarbose, both C7N aminocyclitol natural products, share a common structural feature: an identical C7N aminocyclitol moiety, valienamine nih.govnih.gov. This shared moiety is crucial for their respective biological activities, with valienamine being responsible for the α-glucosidase inhibitory activity of acarbose and contributing to the antifungal properties of validamycin nih.govnih.gov.

The biosynthetic pathways for these two compounds exhibit notable similarities, particularly in their initial steps, but also diverge in subsequent modifications and phosphorylation patterns.

Shared Initial Steps: Both validamycin and acarbose biosynthesis pathways initiate with the cyclization of D-sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone nih.govresearchgate.netcore.ac.uk. This critical cyclization reaction is catalyzed by homologous enzymes: ValA in the validamycin pathway and AcbC in the acarbose pathway nih.govresearchgate.netcore.ac.uk. Both ValA and AcbC are related to AroB-type dehydroquinate synthases, indicating a conserved mechanism for the formation of the C7-cyclitol core nih.gov. The efficient incorporation of 2-epi-5-epi-valiolone into both validamycin and acarbose strongly supports this shared initial cyclization step core.ac.uk.

Comparison of Key Biosynthetic Steps:

FeatureValidamycin BiosynthesisAcarbose Biosynthesis
Producing Organism Streptomyces hygroscopicus subsp. jinggangensis 5008 nih.govnih.govresearchgate.netActinoplanes sp. SE50/110 nih.govresearchgate.netmdpi.com
Initial Precursor D-sedoheptulose 7-phosphate nih.govresearchgate.netnih.govplos.orgcore.ac.ukD-sedoheptulose 7-phosphate nih.govcore.ac.ukfrontiersin.org
Initial Cyclase ValA (AcbC homolog) nih.govresearchgate.netcore.ac.ukAcbC nih.govresearchgate.netcore.ac.uk
Initial Cyclization Product 2-epi-5-epi-valiolone nih.govresearchgate.netcore.ac.uk2-epi-5-epi-valiolone nih.govresearchgate.netcore.ac.uk
Kinase Homolog ValC (AcbM homolog) nih.govnih.govcore.ac.ukAcbM nih.govnih.govcore.ac.uk
Kinase Substrate Specificity Phosphorylates valienone and validone, but not 2-epi-5-epi-valiolone or 5-epi-valiolone. nih.govnih.govcore.ac.ukPhosphorylates 2-epi-5-epi-valiolone to 2-epi-5-epi-valiolone 7-phosphate. nih.govnih.govcore.ac.uk
Phosphorylated Intermediates Evidence suggests involvement, but specific substrates for ValC differ from AcbM. nih.govnih.govcore.ac.ukSubsequent reactions involve phosphorylated intermediates (e.g., 2-epi-5-epi-valiolone 7-phosphate, 5-epi-valiolone 7-phosphate). nih.govnih.govcore.ac.uk
Nitrogen Source Glutamate nih.govGlutamate (via AcbV, an L-glutamic acid-dependent enzyme) frontiersin.org
C-N Bond Formation ValL forms C-N bond in validoxylamine A 7'-phosphate plos.orgtandfonline.comAcbS, AcbI, AcbJ involved in forming and modifying dTDP-acarviose 7-phosphate frontiersin.org

The distinct substrate specificities of the kinases (ValC vs. AcbM) highlight a key divergence. While AcbM in acarbose biosynthesis directly phosphorylates 2-epi-5-epi-valiolone, ValC in validamycin biosynthesis acts on later intermediates like valienone and validone nih.govnih.govcore.ac.uk. This suggests that the pathways proceed through different sets of phosphorylated intermediates or utilize alternative routes to achieve similar chemical transformations, ultimately leading to structurally distinct but related aminocyclitol antibiotics core.ac.uk.

Furthermore, the assembly of the more complex structures also shows differences. Acarbose biosynthesis involves enzymes like AcbS, AcbI, and AcbJ for the formation and modification of dTDP-acarviose 7-phosphate, which links the C7-cyclitol unit with amino-deoxyhexose and glycosyl units frontiersin.org. In contrast, Validamycin A biosynthesis involves ValL, which catalyzes the formation of a C-N bond between two C7-cyclitol units to yield validoxylamine A 7'-phosphate, a crucial intermediate for the validamycin structure plos.orgtandfonline.com.

These comparative analyses underscore the intricate and often divergent evolutionary paths taken by microorganisms to synthesize structurally related natural products, providing valuable insights for synthetic biology and drug discovery.

Mechanism of Action and Biological Activity of Validamycin Compounds

Molecular Target Identification: Trehalase Inhibition

The primary mechanism of action for validamycin compounds is the inhibition of trehalase, an enzyme that hydrolyzes the disaccharide trehalose (B1683222) into two glucose molecules. This inhibition is a key factor in its antifungal activity.

Validamycin C and its related compounds, such as Validamycin A, are potent competitive inhibitors of trehalase. toku-e.com This means they bind to the active site of the enzyme, preventing the natural substrate, trehalose, from binding. The inhibitory activity is highly specific to trehalase, with no significant effect on other enzymes like cellulase, pectinase, α-amylase, or α- and β-glucosidases. researchgate.net

The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger inhibitor. Validoxylamine A, a derivative of Validamycin A, is a particularly strong inhibitor of trehalase from Rhizoctonia solani, with a Ki value of 1.9 nM. researchgate.netbiomol.com In another study, Validamycin A demonstrated a Ki of 4 nM against chickpea seed trehalase. tubitak.gov.tr The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, for Validamycin A against R. solani trehalase is 0.7 µM. biomol.com

CompoundTarget Organism/EnzymeKi ValueIC50 Value
Validoxylamine ARhizoctonia solani trehalase1.9 nM140 nM
Validamycin ARhizoctonia solani trehalase-0.7 µM (72 µM also reported)
Validamycin AChickpea seed trehalase4 nM-
Validamycin ADictyostelium discoideum trehalase-1 x 10⁻⁹ M

The inhibition of trehalase by validamycin has significant consequences for the trehalose metabolism of target organisms. By blocking the breakdown of trehalose, validamycin causes an accumulation of this sugar within the fungal or insect cells. nih.govresearchgate.net This disruption in trehalose homeostasis leads to a corresponding decrease in the intracellular concentration of glucose, which is a primary energy source. nih.govresearchgate.net

In the oriental fruit fly, Bactrocera dorsalis, injection with validamycin led to a significant decrease in trehalase activity and a subsequent accumulation of trehalose, while glucose levels were reduced. nih.govresearchgate.net Similarly, in Spodoptera frugiperda, validamycin treatment resulted in decreased trehalase activity and glucose content, with a significant increase in trehalose levels. researchgate.net This disruption of the balance between trehalose and glucose is a critical aspect of validamycin's mode of action. researchgate.net

Competitive Inhibition Kinetics of Trehalase Enzymes

Cellular and Physiological Effects in Target Organisms

The biochemical disruption caused by validamycin at the molecular level translates into observable cellular and physiological effects in target organisms, ultimately leading to growth inhibition and reduced virulence.

The disruption of trehalose metabolism by validamycin directly impacts chitin (B13524) synthesis, a vital process for the formation and integrity of the fungal cell wall and insect exoskeleton. Chitin synthesis is dependent on the availability of glucose, which is produced from the hydrolysis of trehalose. nih.gov By inhibiting trehalase, validamycin reduces the glucose supply, thereby interfering with the chitin biosynthesis pathway. nih.govresearchgate.net

In studies on the oriental fruit fly, Bactrocera dorsalis, validamycin injection led to the downregulation of genes involved in the chitin synthesis pathway and a reduction in chitin content. nih.govresearchgate.net Similarly, in Spodoptera frugiperda, validamycin treatment downregulated the mRNA expression of chitin synthase genes. researchgate.netresearchgate.net This interference with chitin metabolism can lead to developmental defects, abnormal molting, and increased mortality in insects. researchgate.netfrontiersin.org

Validamycin's inhibition of trehalase disrupts the broader carbon metabolism in fungi, which can affect the production of mycotoxins. In Fusarium graminearum, a fungus that produces the mycotoxin deoxynivalenol (B1670258) (DON), validamycin treatment has been shown to inhibit DON synthesis. researchgate.net This is achieved by decreasing trehalase activity, which in turn reduces the production of glucose and pyruvate (B1213749), essential precursors for DON biosynthesis. researchgate.net

Research has identified that validamycin targets both neutral and acid trehalases in F. graminearum, with the neutral trehalase (FgNTH) being the primary target. nih.gov The inhibition of FgNTH by validamycin reduces its interaction with pyruvate kinase, a key enzyme in glycolysis, further disrupting the metabolic pathway leading to DON production. nih.gov This demonstrates that validamycin's effects extend beyond simple growth inhibition to the modulation of secondary metabolite production, such as mycotoxins.

Modulation of Cellular Signaling Pathways (e.g., MAPK pathway)

Validamycin has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway in certain fungi. researchgate.netnih.gov In the fungus Rhizoctonia cerealis, treatment with validamycin led to the downregulation of genes associated with the MAPK signaling pathway. researchgate.netnih.gov This suggests that beyond its primary role as a trehalase inhibitor, validamycin's toxicological effects may also stem from its influence on crucial cellular signaling cascades like the MAPK pathway, which is integral to fungal growth and development. researchgate.netnih.gov Transcriptome analysis of R. cerealis treated with validamycin revealed significant changes in genes related to this pathway, indicating a disruption of normal cellular signaling. researchgate.netnih.gov

Research on Validamycin A (VMA), a closely related compound, has shown its involvement in modulating MAPK signaling pathways as part of inducing plant defense responses. apsnet.org In Arabidopsis thaliana, VMA treatment was found to affect four common pathways, including the MAPK signaling pathway, which is crucial for plant-pathogen interactions. apsnet.org

Induction of Host Resistance in Plants

Activation of Plant Immune Responses and Pathogenesis-Related (PR) Gene Expression

Validamycin exhibits the ability to induce host resistance in plants by activating their innate immune systems. researchgate.net Treatment with validamycin has been observed to increase the expression of pathogenesis-related (PR) genes in wheat, specifically PR1, PR2, and PR5. researchgate.net This upregulation of PR genes is a hallmark of systemic acquired resistance (SAR), a broad-spectrum plant defense response. The induction of these genes suggests that validamycin primes the plant to better defend itself against subsequent pathogen attacks. researchgate.net

Studies on the related compound Validamycin A have further elucidated this mechanism. VMA has been shown to induce resistance in various plants, including tomato and rice. nih.gov It activates plant resistance responses through the induction of PR proteins. researchgate.net In Arabidopsis thaliana, rice, and wheat, VMA treatment led to reactive oxygen species (ROS) bursts and callose deposition, both of which are key events in plant immune responses. apsnet.orgnih.gov

Involvement of Phytohormone Signaling Pathways in Induced Resistance (e.g., salicylic (B10762653) acid, jasmonic acid/ethylene)

The induction of host resistance by validamycin compounds involves the modulation of key phytohormone signaling pathways. apsnet.orgapsnet.orgnih.gov Research on Validamycin A has demonstrated that it triggers plant defense responses against both biotrophic and necrotrophic pathogens through the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways. apsnet.orgapsnet.orgnih.gov

In Arabidopsis thaliana, VMA-mediated resistance to the biotrophic pathogen Pseudomonas syringae was compromised in plants with impaired SA signaling. apsnet.org Conversely, its effectiveness against the necrotrophic pathogen Botrytis cinerea was reduced in mutants with defects in the JA/ET signaling pathway. apsnet.org These findings indicate that VMA can induce systemic resistance by engaging multiple hormone-regulated defense pathways. apsnet.orgapsnet.orgnih.gov Furthermore, transcriptome analysis has revealed that VMA also influences the abscisic acid (ABA) and auxin signaling pathways, suggesting a complex interplay of hormonal signals in the induced resistance. apsnet.orgapsnet.orgnih.gov

Efficacy Spectrum Against Phytopathogenic Fungi and Insect Pests

Validamycin is recognized for its efficacy against a range of phytopathogenic fungi, most notably Rhizoctonia species, which cause diseases like sheath blight in rice and sharp eyespot in wheat. nih.govresearchgate.netmdpi.com While highly effective against Rhizoctonia solani and Rhizoctonia cerealis, its direct inhibitory effect on the mycelial growth of other fungi, such as Fusarium graminearum, is less pronounced except at higher concentrations. researchgate.netnih.govresearchgate.net However, validamycin has been shown to inhibit the production of deoxynivalenol (DON), a mycotoxin produced by F. graminearum, by targeting trehalase activity. researchgate.netnih.gov

Beyond its antifungal properties, validamycin has demonstrated insecticidal activity against various insect pests. nih.govkglmeridian.comresearchgate.net This is attributed to its inhibition of trehalase, an essential enzyme in insects for energy metabolism and chitin synthesis. nih.govtoku-e.com Studies have shown that validamycin can cause mortality and developmental delays in insects such as the oriental fruit fly (Bactrocera dorsalis), the common cutworm (Spodoptera litura), the fall armyworm (Spodoptera frugiperda), and the maize weevil (Sitophilus zeamais). nih.govkglmeridian.comresearchgate.netresearchgate.net For instance, in B. dorsalis, validamycin injection led to significant mortality and deformity rates by disrupting trehalose and chitin metabolism. nih.gov

Differential Biological Activity Across Diverse Fungal Species and Classes

The biological activity of validamycin varies significantly across different fungal species and classes. nih.govmdpi.com It exhibits potent inhibitory effects against basidiomycetes like Rhizoctonia spp., but its direct fungicidal action against ascomycetes such as Fusarium spp. is considerably weaker. nih.govmdpi.com For example, a low concentration of validamycin can effectively inhibit the mycelial growth of R. cerealis, whereas much higher concentrations are needed to see a similar effect on F. graminearum. researchgate.netnih.gov

This differential activity is primarily linked to its mechanism of action as a trehalase inhibitor. mdpi.com The varying sensitivity of different fungal species to validamycin may be due to differences in their trehalase enzymes or their reliance on trehalose metabolism. mdpi.com While it may not directly kill certain fungi, it can still have significant detrimental effects, such as reducing mycotoxin production in F. graminearum. researchgate.net The conversion of this compound, which is less active, to the more active Validamycin A by microbial hydrolysis highlights the nuanced biological activity within the validamycin group of compounds. scispace.com

Table of Efficacy of Validamycin Against Various Pests

Table of Compounds Mentioned

Derivatives, Analogs, and Semi Synthetic Approaches

Isolation and Academic Characterization of Natural Validamycin Analogs (e.g., Validamycin C, Validoxylamines, Valienamine (B15573), Valiolamine)

This compound, with the molecular formula CHNO [PubChem CID 166727], is isolated as a white powder from the culture broth of Streptomyces hygroscopicus var. limoneus google.comresearchgate.net. Upon hydrolysis, this compound yields validoxylamine A and D-glucose google.com. It is characterized as a pseudo-tetrasaccharidic structure psu.edu. Validamycins (B6595820) C, D, E, and F are distinguished from each other by the configuration of their glycosidic bonds (alpha or beta) and variations in the positions and number of D-glucose molecules attached google.comscispace.com.

Other key natural analogs include:

Validoxylamine A: This amino cyclitol is a common structural moiety found in Validamycins A, C, D, E, and F scispace.com. It serves as a crucial precursor in the biosynthesis of Validamycin A scispace.com. Validoxylamine A has a PubChem CID of 11450478 scispace.com.

Validoxylamine B: Like this compound, Validoxylamine B is also isolated from Streptomyces hygroscopicus var. limoneus google.com. Its molecular formula is CHNO [PubChem CID 71695617].

Valienamine: A C-7 aminocyclitol, valienamine is a fundamental substructure of various pseudooligosaccharides, including the antidiabetic drug acarbose (B1664774) and the antibiotic validamycin core.ac.uk. It is also recognized as an intermediate product resulting from the microbial degradation of validamycins core.ac.uk. Valienamine is a pharmaceutically important precursor for the synthesis of voglibose (B1684032) vulcanchem.com. Its PubChem CID is 193758 rsc.org.

Valiolamine: This amino cyclitol has been identified in Streptomyces hygroscopicus amazon.com. It is represented by PubChem CID 174312 amazon.com.

Chemical and Enzymatic Derivatization Strategies for Validamycin Scaffolds

The validamycin scaffold has been a subject of various derivatization strategies, aiming to explore new biological activities or enhance existing ones.

Chemical Synthesis: Total chemical synthesis routes have been established for (+)-Validamycins C, D, and F, utilizing (+)-validoxylamine A as a common starting material psu.eduelsevier.com. These synthetic approaches typically involve the strategic use of protecting groups and subsequent condensation reactions with appropriate glycosyl donors to construct the complex pseudooligosaccharide structures psu.eduelsevier.com. Comprehensive reviews detail the total chemical synthesis of validamycin and its various intermediates, including valienamine, validamine (B1683471), valiolamine, and validoxylamines researchgate.netdokumen.pub.

Enzymatic Derivatization: Microbial hydrolysis offers a selective method for cleaving specific glucosidic linkages within validamycins. Notably, this compound can be converted into Validamycin A through the selective hydrolysis of its alpha-glucosidic linkage, a transformation of significant interest given this compound's considerably lower activity compared to Validamycin A scispace.com. Furthermore, semisynthesis of new validamycins, such as beta-n-galactosyl-validoxylamine A, has been achieved through microbial transglycosidation reactions, where validoxylamine A acts as a glycosyl acceptor scispace.com. The glycosyltransferase gene (valG) plays a critical role in the final step of Validamycin A biosynthesis, facilitating the attachment of a glucose unit to validoxylamine A vulcanchem.com. Inactivating the valG gene leads to the accumulation of validoxylamine A, highlighting its enzymatic role in this derivatization vulcanchem.com. Recent studies have also demonstrated the enzymatic synthesis of ester derivatives of validoxylamine A using Novozym 435, which resulted in compounds exhibiting improved antifungal and insecticidal activities juniperpublishers.com.

Structure-Activity Relationship Studies of Validamycin and its Derivatives

Structure-activity relationship (SAR) studies of validamycins and their derivatives have provided crucial insights into the molecular features governing their biological effects, particularly their potent trehalase inhibitory activity.

Trehalase Inhibition: Validamycins, including Validamycin A and validoxylamine A, are well-established competitive inhibitors of trehalase enzymes vulcanchem.comamazon.comjuniperpublishers.comuniversidadeuropea.com. Trehalase is an enzyme vital for the hydrolysis of trehalose (B1683222) into glucose, a critical carbohydrate for the energy metabolism and stress response in many organisms, including fungi and insects vulcanchem.comamazon.com. The structural similarity between validamycins and trehalose allows them to bind competitively to the trehalase active site, thereby disrupting the glucose supply system of the target organism and leading to growth abnormalities vulcanchem.comamazon.com.

Activity Profiles of Analogs: this compound generally exhibits weaker biological activity compared to Validamycin A and Validamycin F psu.eduscispace.com. The conversion of this compound to the more active Validamycin A via selective alpha-glucosidic linkage hydrolysis underscores the importance of specific glycosylation patterns for activity scispace.com.

SAR studies have revealed that while the double bond in validoxylamine A is not as critical for activity, the configuration of its hydroxyl and hydroxymethyl groups plays a more significant role universidadeuropea.com. For instance, the introduction of a hydroxyl group at the C-5 or C-6 position of validoxylamine A (leading to validoxylamine B or G) tends to diminish its trehalase inhibitory activity universidadeuropea.com. Conversely, the attachment of a D-glucose unit at the C-4 or C-7 position of validoxylamine A (forming Validamycin A or D) does not result in a prominent reduction in inhibitory activity against Rhizoctonia solani trehalase universidadeuropea.com.

Interestingly, pseudotetrasaccharides like Validamycins C, E, and F showed no inhibitory effect on R. solani trehalase, yet Validamycins E and F demonstrated high sensitivity towards insect trehalase universidadeuropea.com. Validoxylamine A has been identified as the most potent inhibitor among the tested compounds against insect trehalase universidadeuropea.com.

Enhanced Activity through Derivatization: Esterification of validoxylamine A by incorporating various acyl donors has been shown to improve both antifungal and insecticidal activities. For example, a specific validoxylamine A ester (compound 14), formed by reaction with pentadecanoic acid, exhibited a median effective concentration (EC) of 0.01 µmol L against R. solani, a substantial improvement compared to the 34.99 µmol L EC of Validoxylamine A itself juniperpublishers.com.

Table 1: Comparative Antifungal Activity of Validoxylamine A and a Derivative against Rhizoctonia solani

CompoundEC against R. solani (µmol L) juniperpublishers.com
Validoxylamine A34.99
Compound 14 (Validoxylamine A pentadecanoic acid ester)0.01

Biosynthetic Engineering for the Production of Novel Validamycin Analogs

Significant progress has been made in understanding and manipulating the validamycin biosynthetic gene cluster, identified in various Streptomyces hygroscopicus strains vulcanchem.com. This cluster, spanning approximately 45 kilobases, contains 16 structural genes, 2 regulatory genes, and other genes involved in transport and resistance vulcanchem.com. This knowledge provides a foundation for producing novel validamycin analogs through combinatorial biosynthesis and metabolic engineering.

Strategies for Analog Production and Yield Enhancement:

Gene Inactivation: Targeted inactivation of specific genes within the cluster can lead to the accumulation of biosynthetic intermediates, which can then be isolated as novel analogs. For instance, the inactivation of the glycosyltransferase gene (valG) in Streptomyces hygroscopicus 5008 resulted in the cessation of Validamycin A production and a notable accumulation of its precursor, validoxylamine A vulcanchem.com. Similarly, the inactivation of the valN gene in S. hygroscopicus subsp. jinggangensis 5008 led to the production of new secondary metabolites, 1,1′-bis-valienamine and validienamycin.

Shunt Pathway Engineering: The biosynthetic pathway of Validamycin A has been engineered to create simplified shunt pathways for the direct synthesis of specific intermediates. An example includes the accumulation of valienone (B1250258) and its subsequent conversion to valienamine through an engineered shunt pathway.

Gene Cluster Amplification: To enhance the production of existing validamycins, strategies involving the amplification of the entire val gene cluster have been employed. Integrating a zouA-mediated DNA amplification system into S. hygroscopicus 5008 resulted in multiple copies (typically three to five) of the val gene cluster, leading to a significant increase in Validamycin A production.

Fermentation Condition Optimization: Beyond genetic manipulation, optimizing fermentation conditions can also boost validamycin yields. An alkaline pH shock, achieved by adjusting the fermentation broth pH to 8 at a specific incubation time, has been shown to increase Validamycin A production by 27%.

Table 2: Impact of Biosynthetic Engineering and Fermentation Strategies on Validamycin A Production

StrategyEffect on Validamycin A ProductionReference
Amplification of val gene cluster (3-5 copies)34% increase (up to ~20 g/L)
Alkaline pH shock (pH 8 at 20h)27% increase

Research Applications of Validamycin C

Use as a Research Tool in Trehalase Function and Trehalose (B1683222) Metabolism Studies

Due to its specific inhibitory action on trehalase, this compound can be used as a chemical probe to investigate the roles of trehalase and trehalose metabolism in various biological systems. toku-e.com Such studies can help elucidate the physiological functions of trehalose in different organisms and the consequences of disrupting its metabolism.

Niche Applications in Specific Research Areas

Research has explored the microbial transformation of this compound into Validamycin A, which has implications for improving the yield of the more potent Validamycin A during fermentation. scispace.com This bioconversion process itself is a subject of study, focusing on the specific microbial enzymes capable of selective hydrolysis. scispace.com Additionally, the presence of this compound as a component in commercial validamycin preparations necessitates its use as an analytical reference standard for quality control and impurity profiling in the production of validamycin-based agricultural products. axios-research.com

Analytical Methodologies for Validamycin Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of Validamycin compounds from complex matrices. Various techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Micellar Electrokinetic Capillary Chromatography (MEKC), have been developed for this purpose.

Gas Chromatography (GC) For the analysis of Validamycin A, a primary component of the validamycin complex, GC often requires pre-column derivatization to enhance volatility. A common derivatization agent is N,O-bis(trimethylsilyl)acetamide, which converts Validamycin A into a volatile derivative suitable for capillary GC analysis nih.govnih.govnih.govnih.gov. This method has been successfully applied for determining Validamycin A residues in soil. For instance, a method utilizing pre-column derivatization with N,O-bis(trimethylsilyl)acetamide followed by capillary GC analysis demonstrated good linearity in the range of 4.4-142.0 mg/L (r² = 0.9997) for Validamycin A. The average recoveries ranged from 98.61% to 98.82% with relative standard deviations (RSDs) between 1.95% and 2.87% at spiking levels of 0.2 and 2.0 mg/kg, respectively. The limit of detection (LOD) for Validamycin A in soil was reported as 0.2 mg/kg nih.govnih.govnih.gov.

High-Performance Liquid Chromatography (HPLC) HPLC is widely used for the analysis of Validamycin compounds, particularly Validamycin A, which is a highly polar substance chem960.com. Reversed-phase HPLC often employs ion-pair reagents to improve retention on C18 columns chem960.com. For the separation of various components within the validamycin complex, such as Validamycin A, Validamycin B or G, Validoxylamine A, and Validoxylamine B or G, ion-exchange chromatography has been proposed. This technique utilizes styrene-divinylbenzene copolymer-based cation-exchangers and can achieve separation without prior derivatization nih.govnih.govflybase.org. HPLC with a PDA (Photodiode Array) detector is also used, typically with a C18 column and mobile phases containing acetonitrile (B52724) and 1-Hexane sulfonic acid in Milli-Q water, with detection at 195 nm fishersci.com.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) UHPLC-MS/MS offers high sensitivity and specificity, making it suitable for the determination of Validamycin A in complex biological and environmental matrices. For instance, a UHPLC-MS/MS method for Validamycin A in grapes involved extraction with methanol (B129727)/water (90/10, v/v) and purification using MCX solid-phase extraction cartridges nih.govchem960.com. This method achieved average recoveries between 83.8% and 91.4% with RSDs of 2.3–3.0% at spiking levels of 0.01, 0.50, and 5.0 mg/kg nih.gov. Another HPLC-MS/MS method for simultaneous determination of kasugamycin (B1663007) and Validamycin A in fruits and vegetables reported limits of quantification (LOQs) of 1.0 µg/kg for Validamycin A, with recoveries ranging from 81.7% to 108% and RSDs below 13% chem960.com.

Micellar Electrokinetic Capillary Chromatography (MEKC) MEKC is a capillary electrophoresis technique that has been applied for the determination of Validamycin A content in commercial products. This method demonstrated an instrument detection limit of 0.94 µg/mL and a method detection limit of 1.70 µg/mL. The RSD values for MEKC determination of Validamycin A in formulated products ranged from 0.61% to 2.09%, and recoveries were in the range of 99.5% to 105.1% nih.govnih.govuni.luwikipedia.org.

Thin-Layer Chromatography (TLC) TLC provides a simple and economical method for the separation and quantitative determination of Validamycin degradation products, such as valienamine (B15573) and validamine (B1683471). Using a Silica gel G plate as the stationary phase and a mixture of 1-PrOH–AcOH–H2O (4:1:1, v/v/v) as the mobile phase, these compounds can be separated and detected by immersing the plate in 0.1% ninhydrin (B49086) aqueous solution and heating. The limits of detection for both valienamine and validamine were 0.4 µg nih.govuni.lu.

Table 1: Summary of Chromatographic Techniques for Validamycin Analysis

TechniqueAnalyteMatrixSample PreparationDetection Limit / LOQRecovery (%)RSD (%)Reference
GCValidamycin ASoil10% ammonia (B1221849) extraction, N,O-bis(trimethylsilyl)acetamide derivatization0.2 mg/kg (LOD)98.61-98.821.95-2.87 nih.govnih.govnih.gov
HPLC (Ion-Exchange)Validamycin A, B/G, Validoxylamine A, B/GCulture brothNone (underivatized)Not specifiedNot specifiedNot specified nih.govnih.govflybase.org
UHPLC-MS/MSValidamycin AGrapesMethanol/water extraction, MCX SPE purification0.01 mg/kg (LOQ)83.8-91.42.3-3.0 nih.gov
HPLC-MS/MSValidamycin AFruits, VegetablesMethanol/water extraction, HLB/SCX SPE purification1.0 µg/kg (LOQ)81.7-108<13 chem960.com
MEKCValidamycin ACommercial productsNot specified0.94 µg/mL (IDL), 1.70 µg/mL (MDL)99.5-105.10.61-2.09 nih.govuni.luwikipedia.org
TLCValienamine, ValidamineMicrobial degradation brothNot specified0.4 µg (LOD)Not specifiedNot specified nih.govuni.lu

Sample Preparation and Derivatization Methods for Research Applications

Effective sample preparation is critical for the accurate analysis of Validamycin compounds in diverse matrices, often involving extraction and derivatization steps.

Extraction Methods For Validamycin A residue analysis in soil, a common approach involves extracting the compound from soil samples using a 10% ammonia solution, typically without additional clean-up steps nih.govnih.govnih.gov. For more complex matrices like grapes, a methanol and water mixture (90/10, v/v) is used for extraction, followed by purification with MCX solid-phase extraction cartridges to remove interfering substances nih.govchem960.com. In the simultaneous analysis of Validamycin A and kasugamycin in fruits and vegetables, methanol/water (70:30, v/v) adjusted to pH 5.5 is employed as the extraction solvent, with subsequent purification using a combination of hydrophilic-hydrophobic-balanced (HLB) and strong cation exchange (SCX) cartridges chem960.com. The addition of metal oxides, such as zinc oxide, to analytical samples during extraction has been shown to improve the recovery rate of Validamycin A, enhancing the stability and accuracy of quantification by chromatography nih.gov.

Derivatization Methods Due to the polar and non-volatile nature of Validamycin compounds, derivatization is often necessary for GC analysis. Silylation is a widely used derivatization technique, where hydroxyl groups are converted into more volatile trimethylsilyl (B98337) ethers wikipedia.org. N,O-bis(trimethylsilyl)acetamide (BSA) is a common silylating agent used for Validamycin A, allowing its analysis by capillary GC nih.govnih.govnih.govnih.gov. Other silylating agents, such as chlorotrimethylsilane (B32843) and N-methyl-N-trimethylsilyl-trifluoroacetamide, are also applicable nih.gov. The silylation reaction typically involves adding the silylating agent to the concentrated Validamycin residue and reacting at elevated temperatures (e.g., 70°C for 30 minutes) nih.gov.

For the quantitative analysis of valienamine, a microbial degradation product of Validamycin A, by reversed-phase HPLC, pre-column derivatization with p-nitrofluorobenzene has been developed. The optimized conditions for this derivatization include a reaction time of 30 minutes and a temperature of 100°C nih.gov.

Detection and Quantification of Validamycin Compounds in Complex Biological and Environmental Matrices

The detection and quantification of Validamycin compounds in various matrices are crucial for understanding their environmental fate, agricultural efficacy, and biological interactions.

Environmental Matrices (Soil, Water) Validamycin A residues in soil have been quantified using GC with pre-column derivatization, demonstrating its degradation dynamics nih.govnih.govnih.gov. While specific details for Validamycin C in environmental matrices are less explicitly detailed in the provided sources, the methodologies for Validamycin A are generally indicative of approaches for related Validamycin compounds.

Biological Matrices (Plants, Fermentation Broth) UHPLC-MS/MS and HPLC-MS/MS methods have been established for the determination of Validamycin A in plant samples such as grapes, apples, cabbage, cucumbers, lettuce, and tomatoes, providing high sensitivity and excellent chromatographic performance nih.govchem960.com. These methods often involve meticulous sample preparation, including extraction and solid-phase extraction for purification, to minimize matrix effects chem960.com.

In research settings, particularly for studying Validamycin biosynthesis and its derivatives, HPLC analysis is routinely used to monitor the production of Validamycin A and its precursors (e.g., validoxylamine A) in fermentation broths uni.lunih.gov. Bioassays are also employed to detect the presence and inhibitory activity of Validamycin in fermentation supernatants uni.lunih.govuni-freiburg.de.

Commercial Formulations MEKC has proven effective for determining Validamycin A content in commercial products, offering good recovery and low RSD values, confirming its suitability for quality control applications nih.govuni.lu.

Development of Robust Bioassays for Assessing Validamycin Activity in Research Settings

Bioassays are essential tools for evaluating the biological activity of Validamycin compounds, particularly their antifungal properties, which are attributed to their role as trehalase inhibitors uni.luwikipedia.orgchem960.comsigmaaldrich.comuni.luwikipedia.orgnih.gov.

Key Test Organisms

Pellicularia sasakii (also known as Rhizoctonia solani): This phytopathogenic fungus, responsible for sheath blight disease in rice, is a widely used test organism for assessing the antifungal activity of Validamycin A and other Validamycin compounds flybase.orguni.lunih.govuni-freiburg.deepa.govfishersci.at.

Candida albicans: Used to examine the antifungal effect of Validamycin A against human pathogens, particularly its role as a competitive inhibitor of cell-wall-linked acid trehalase (Atc1p) uni.lu.

Rhizoctonia cerealis: Another fungal pathogen against which Validamycin activity, including trehalase inhibition and effects on ribosome synthesis and MAPK pathways, has been studied chem960.comuni.lu.

Assay Methodologies

Agar (B569324) Diffusion/Plate Inhibition Assays: These assays involve mixing fermentation supernatant or purified Validamycin with melted agar and inoculating the plate with the test organism (e.g., Pellicularia sasakii). The inhibitory potency is inversely related to the diameter of the fungal colony after incubation uni.luepa.govfishersci.at.

Mycelial Growth Inhibition Assays: These methods assess the effect of Validamycin on fungal mycelial growth, sporangia formation, and sporangial germination. While Validamycin may not always inhibit mycelial growth, it can cause hyphae deformation and inhibit sporangia formation and germination at certain concentrations wikipedia.orgchem960.comuni.lu.

Trehalase Inhibition Assays: Given Validamycin's mechanism of action as a trehalase inhibitor, bioassays are designed to measure the inhibition of trehalase activity in target fungi. This involves quantifying trehalase activity in fungal mycelium in the presence and absence of Validamycin uni.luchem960.comsigmaaldrich.comuni.lunih.gov.

Cell Viability and Growth Reduction Assays: For pathogenic fungi like Candida albicans, turbidimetric analysis can be used to measure cell growth, and cell viability can be assessed over time in the presence of Validamycin uni.lu.

Seed Treatment Bioassays: In agricultural research, bioassays evaluate the efficacy of Validamycin-containing formulations as seed treatments. This includes assessing their effect on seed germination rates and their control efficiency against plant diseases like wheat powdery mildew guidechem.com.

Table 2: Bioassay Parameters and Findings for Validamycin Activity

Target OrganismAssay TypeKey FindingsReference
Pellicularia sasakii (Rhizoctonia solani)Agar diffusion/Plate inhibitionInhibits fungal extension; used to detect validamycin production by Streptomyces hygroscopicus and its derivatives. uni.lunih.govuni-freiburg.dewikipedia.orgepa.govfishersci.at
Candida albicansCell viability, Trehalase inhibitionPotent competitive inhibitor of cell-wall-linked acid trehalase (Atc1p); MIC50 of 500 mg/L for parental strain. uni.lu
Rhizoctonia cerealisMycelial growth inhibition, Trehalase activity, Gene expression analysisInhibits trehalase activity; downregulates genes in metabolic processes, ribosome biogenesis, and pathogenicity; affects MAPK signaling pathway. chem960.comuni.lu
Wheat seeds (with powdery mildew)Seed treatment bioassayImproves germination rate of coated wheat seeds; exhibits excellent control efficacy against wheat powdery mildew. guidechem.com

Resistance Mechanisms and Ecological Interactions

Analysis of Fungal Resistance Development to Validamycin

Validamycin primarily exerts its antifungal effect by interfering with fungal energy metabolism through the inhibition of trehalase, an enzyme crucial for carbohydrate storage and utilization in fungi. ottokemi.combipm.org This specific targeting mechanism has contributed to a notable characteristic of validamycin's long-term use: a remarkable lack of observed field resistance. For over five decades, validamycin has been employed in China to control plant diseases caused by Rhizoctonia species, yet no resistant isolates have been reported in field settings. bipm.org

Research has elucidated the molecular basis of validamycin's interaction with its fungal targets. In Fusarium graminearum, both neutral trehalase (FgNTH) and acid trehalase (FgATH) have been identified as targets, with FgNTH being the primary one. bipm.org Mutations within the genes encoding FgNTH and FgATH can reduce the sensitivity of F. graminearum to Validamycin A. bipm.org Furthermore, Validamycin A inhibits the biosynthesis of deoxynivalenol (B1670258) (DON), a mycotoxin and virulence factor, by decreasing trehalase activity and subsequently reducing the production of glucose and pyruvate (B1213749), which are essential precursors for DON synthesis. ottokemi.com Molecular docking studies have pinpointed specific amino acid residues, such as Trp285, Arg447, Asp452, and Phe665, in the FvNth (trehalase in Fusarium verticillioides) as binding sites for Validamycin A. uni.lu The importance of trehalase as a target is further underscored by observations in Candida albicans, where a homozygous atc1delta/atc1delta mutant, lacking functional acid trehalase (Atc1p) activity, exhibited increased resistance to Validamycin A. nih.gov

Beyond its direct fungicidal action, validamycin also possesses the capacity to induce host resistance in plants. It can enhance plant defense responses by increasing the expression of pathogenesis-related (PR) genes, thereby improving the host's innate immunity against various plant pathogens. ottokemi.combipm.orgfumizol.huuni.lu This dual efficacy—direct fungal inhibition and host resistance induction—contributes to its sustained effectiveness and potentially mitigates the development of resistance. ottokemi.comwikipedia.org

Impact of Validamycin Application on Microbial Community Dynamics

The application of validamycin in agricultural settings has been shown to significantly influence the dynamics of microbial communities, particularly within the phyllosphere (the total microbial community associated with plant leaves). Studies on tobacco leaves revealed that validamycin application led to notable changes in both fungal and bacterial populations. uni.luwikipedia.orgnih.gov The impact on the fungal community was more pronounced on asymptomatic leaves compared to symptomatic ones, while the bacterial community structure on symptomatic leaves experienced a greater alteration. uni.luwikipedia.org

Following validamycin application, an initial increase in the diversity indices of both fungi and bacteria was observed, with asymptomatic leaves showing higher microbial community diversity. uni.lu Specifically, the relative abundance of the pathogen Alternaria decreased on both symptomatic and asymptomatic leaves, with a more significant reduction on asymptomatic leaves. uni.lu Other genera such as Cladosporium, Kosakonia, and Sphingomonas also saw a reduction in their relative abundance, while Thanatephorus, Pseudomonas, and Massilia increased. uni.luwikipedia.org

Furthermore, validamycin application was found to reduce the metabolic capacity of phyllosphere microorganisms, including their ability to metabolize various carbon sources like α-Ketobutyric Acid. wikipedia.org In soil environments, validamycin has been reported to alter the microbial community structure and affect enzymatic activities such as catalase and urease, although these effects were typically short-lived. wikipedia.org Interestingly, some soil microorganisms are capable of utilizing validamycin as a carbon source, suggesting a potential for microbial adaptation to its presence. wikipedia.org

Table 1: Observed Changes in Phyllosphere Microbial Genera After Validamycin Application

Microbial GenusObserved Change in Relative Abundance
AlternariaDecreased uni.lu
CladosporiumDecreased uni.lu
KosakoniaDecreased uni.lu
SphingomonasDecreased uni.lu
ThanatephorusIncreased uni.luwikipedia.org
PseudomonasIncreased uni.luwikipedia.org
MassiliaIncreased uni.luwikipedia.org

Environmental Dissipation and Microbial Degradation of Validamycin in Agricultural Ecosystems

Validamycin is characterized by its relatively rapid environmental dissipation, primarily through microbial degradation in soil. nih.gov Its half-life in soil is reported to be less than 5 hours, indicating a low persistence in agricultural environments. nih.gov

The degradation rate of validamycin in soil is influenced by environmental factors such as temperature and pH. Studies have shown that higher temperatures (e.g., 23°C and 30°C) accelerate degradation due to enhanced microbial activity. sigmaaldrich.com Similarly, higher pH values (e.g., pH 7.4 and pH 9) lead to greater removal efficiencies compared to lower pH conditions. sigmaaldrich.com The degradation process of Validamycin A in soil follows first-order reaction kinetics. sigmaaldrich.com

Microbial degradation pathways for validamycin have been investigated. For instance, Pseudomonas denitrificans and Flavobacterium saccharophilum initiate the degradation of Validamycin A by hydrolyzing it into D-glucose and validoxylamine A. wikipedia.orgwikipedia.org Validoxylamine A then undergoes further decomposition, producing intermediates such as valienamine (B15573) and validamine (B1683471). wikipedia.org These intermediates can be subsequently deaminated and hydrolyzed into simpler, low-molecular-weight compounds, completing the degradation process. wikipedia.org The efficiency of this microbial degradation can be influenced by factors such as intraparticle diffusion and chemical reaction in certain immobilized systems. embrapa.br

Table 2: Environmental Factors Influencing Validamycin Degradation in Soil

Environmental FactorEffect on Degradation RateReference
Temperature (Higher)Faster (enhanced microbial activity) sigmaaldrich.com
pH (Higher)Greater removal efficiency sigmaaldrich.com

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Remaining Biosynthetic Pathway Steps

The biosynthesis of validamycins (B6595820), including Validamycin C, is a complex process originating from the cyclization of sedoheptulose (B1238255) 7-phosphate to form 2-epi-5-epi-valiolone (B1265091), catalyzed by a cyclase enzyme similar to 3-dehydroquinate (B1236863) synthases. vulcanchem.com While significant progress has been made in identifying the biosynthetic gene cluster in Streptomyces hygroscopicus, the primary producer of validamycins, certain steps and the precise enzymatic functions for all intermediates, particularly for this compound, still require comprehensive elucidation. vulcanchem.comnih.govresearchgate.netnih.gov For instance, the pseudoglycosyltransferase ValL is known to catalyze the C-N bond formation in validoxylamine A, a precursor to Validamycin A, and is also implicated in the formation of oxygen-bridged validamycin analogues. nih.gov Further research is needed to fully map the enzymatic cascade leading specifically to this compound, including potential unique enzymes or modifications that distinguish its pathway from other validamycins. Advanced genetic and biochemical approaches, such as targeted gene knockout, overexpression, and in vitro enzymatic assays, will be crucial to identify and characterize the remaining unknown enzymes and intermediates. nih.govresearchgate.net

Discovery and Engineering of Novel Validamycin Analogs with Tailored Biological Activities

The structural complexity of validamycins, characterized by cyclitol moieties linked by a nitrogen bridge and additional glycosylation, offers a rich scaffold for the discovery and engineering of novel analogs. vulcanchem.com Validamycin A, for example, has been a precursor for the antidiabetic drug voglibose (B1684032). nih.govnih.gov Research efforts are directed towards creating new this compound analogs with enhanced or tailored biological activities, such as improved antifungal efficacy, broader spectrum activity against plant pathogens, or even insecticidal properties. nih.govresearchgate.net Techniques like combinatorial biosynthesis, where genes from different biosynthetic pathways are combined, and semi-synthesis, involving chemical modifications of microbial fermentation products, can be employed. nih.govdokumen.pub The goal is to develop compounds with optimized potency, selectivity, and reduced potential for resistance development. For instance, modifying the sugar moieties or the aminocyclitol core could lead to analogs with distinct binding affinities to trehalase or other novel targets.

Implementation of Advanced Synthetic Biology and Metabolic Engineering for Sustainable Production

Current production of validamycins largely relies on fermentation by Streptomyces hygroscopicus. dokumen.pub To achieve more sustainable and efficient production of this compound, advanced synthetic biology and metabolic engineering strategies are critical. mdpi.comfrontiersin.orgnih.gov This includes optimizing the host strain, S. hygroscopicus 5008, by manipulating key metabolic pathways to increase precursor supply and direct carbon flux towards validamycin biosynthesis. nih.govresearchgate.net For example, studies have shown that optimizing fermentation conditions, such as temperature and pH, can significantly increase validamycin A production. nih.gov Genetic modifications, such as amplification of the validamycin gene cluster or elimination of competing pathways, have also been explored to improve yields. nih.gov Furthermore, the development of heterologous expression systems in more amenable hosts could facilitate easier genetic manipulation and scale-up. nih.gov The integration of CRISPR-based genome editing and synthetic regulatory networks can enable precise control over gene expression, leading to higher yields and potentially the production of novel, non-natural validamycin derivatives. frontiersin.orgnih.gov

In-Depth Mechanistic Studies Beyond Primary Trehalase Inhibition

While this compound, like other validamycins, is primarily known for its competitive inhibition of trehalase, emerging research suggests additional mechanisms of action. vulcanchem.comnih.govmdpi.com For example, Validamycin has been shown to affect ribosome synthesis and the MAPK signaling pathway in Rhizoctonia cerealis, leading to altered protein translation and suppression of fungal growth. nih.gov It can also inhibit trehalose-6-phosphate (B3052756) phosphatase (TPP), an enzyme involved in trehalose (B1683222) formation. mdpi.com Future studies should focus on comprehensively elucidating these secondary mechanisms, including their specific molecular targets and downstream effects on cellular physiology. Techniques such as transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular responses to this compound, revealing novel pathways or targets that contribute to its biological activity. mdpi.comnih.gov Understanding these multifaceted mechanisms could open avenues for broader applications or for overcoming resistance development.

Investigation of Synergistic Interactions with Other Biocontrol Agents and Chemical Compounds

To enhance efficacy and mitigate the development of resistance, investigating synergistic interactions between this compound and other biocontrol agents or chemical compounds is a promising research direction. google.comnih.govnih.gov Studies have already demonstrated synergistic effects when Validamycin A is co-administered with Bacillus velezensis TCS001 against plant pathogens like Camellia anthracnose and with Trichoderma asperellum GDFS1009 against maize sheath blight. nih.govnih.gov These combinations can lead to significantly increased antifungal efficacy, pathogen deformities, and activation of host plant disease resistance. nih.gov Future research should explore similar combinations involving this compound, identifying optimal ratios and formulations for combined applications. This could include other beneficial microorganisms (e.g., Burkholderia species, Trichoderma species) or low-toxicity chemical fungicides. mdpi.com Such integrated pest management strategies could reduce reliance on single chemical pesticides, promote sustainable agriculture, and provide more robust disease control.

Exploration of Validamycin Scaffolds for New Bioactive Molecule Development

The unique chemical scaffold of validamycins, characterized by their C7N-aminocyclitol structure, presents a valuable template for the development of new bioactive molecules beyond their current applications as fungicides. nih.govamazon.comtandfonline.com The core validoxylamine structure, with its multiple chiral centers and functional groups, can be chemically modified or enzymatically diversified to generate compounds with novel biological activities. vulcanchem.comresearchgate.net For instance, derivatives like valienamine (B15573) are precursors for antidiabetic drugs such as voglibose. nih.govsjtu.edu.cnacs.org Research could focus on exploring the potential of this compound and its derivatives as inhibitors of other glycosidases, or as lead compounds for entirely new therapeutic areas, including anti-cancer agents, anti-inflammatory compounds, or even as chemical chaperones for lysosomal storage diseases. dokumen.pubresearchgate.netsjtu.edu.cn High-throughput screening of libraries of this compound-derived compounds against various biological targets would accelerate the discovery of new drug candidates. nih.gov

Q & A

Q. How is Validamycin C synthesized and characterized in laboratory settings?

this compound is typically synthesized via microbial fermentation using Streptomyces strains (e.g., S. hygroscopicus). Characterization involves:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation.
  • pH and stability testing under controlled storage conditions (e.g., -20°C for long-term stability) . Note: Ensure detailed documentation of synthesis parameters (e.g., fermentation time, nutrient media) to enhance reproducibility .

Q. What in vitro methods are used to assess this compound’s bioactivity against plant pathogens?

  • Minimum Inhibitory Concentration (MIC) assays to determine efficacy against fungal pathogens (e.g., Rhizoctonia solani).
  • Enzyme inhibition studies targeting trehalase activity, using spectrophotometric methods to measure substrate conversion rates.
  • Dose-response curves to establish IC₅₀ values, with triplicate replicates to ensure statistical validity .

Q. How should researchers handle and store this compound to maintain stability?

  • Store lyophilized powder at -20°C in airtight, light-protected containers.
  • Prepare working solutions in sterile, neutral-pH buffers (pH 3.0–5.0 recommended) to prevent degradation.
  • Regularly validate stability via HPLC to detect degradation products .

Q. What are the key considerations for designing a dose-response study for this compound?

  • Range-finding experiments to identify non-toxic and effective concentrations.
  • Negative controls (e.g., solvent-only) and positive controls (e.g., commercial fungicides).
  • Statistical power analysis to determine sample size requirements, ensuring results are generalizable .

Q. How can researchers verify the purity of this compound batches?

  • Thin-Layer Chromatography (TLC) for rapid purity screening.
  • Quantitative NMR (qNMR) for absolute purity quantification.
  • Batch-to-batch consistency checks using standardized bioactivity assays .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound production in Streptomyces strains?

  • CRISPR-Cas9-mediated editing to overexpress biosynthetic gene clusters (e.g., val genes).
  • Promoter engineering to enhance transcription of rate-limiting enzymes.
  • Fermentation optimization using response surface methodology (RSM) to maximize yield .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

  • Meta-analysis of published studies to identify methodological variability (e.g., assay pH, substrate concentrations).
  • Molecular docking simulations to validate binding affinity under different experimental conditions.
  • Interlaboratory reproducibility studies with standardized protocols .

Q. How can omics approaches elucidate this compound’s mode of action in plant-pathogen systems?

  • Transcriptomics to identify pathogen genes downregulated by this compound exposure.
  • Metabolomics to profile changes in trehalose and glucose levels post-treatment.
  • Proteomics to map enzyme expression patterns linked to antifungal activity .

Q. What computational tools predict this compound’s environmental persistence and non-target effects?

  • Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation rates.
  • Ecotoxicology databases (e.g., ECOTOX) to assess toxicity to non-target organisms.
  • Life Cycle Assessment (LCA) frameworks to evaluate agricultural application risks .

Q. How do researchers address structural ambiguities in this compound derivatives?

  • X-ray crystallography for absolute configuration determination.
  • Comparative NMR analysis with known Validamycin analogs (e.g., Validamycin A).
  • Isotopic labeling studies to trace biosynthetic pathways and confirm derivative structures .

Methodological Best Practices

  • Experimental Design: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Data Interpretation: Use Bland-Altman plots or Cohen’s kappa to assess inter-rater reliability in bioactivity assays .
  • Compliance: Adhere to GHS guidelines for chemical safety and document Institutional Review Board (IRB) approvals for studies involving biological agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.